Cetyl palmitate

Catalog No.
S602868
CAS No.
540-10-3
M.F
C32H64O2
M. Wt
480.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetyl palmitate

CAS Number

540-10-3

Product Name

Cetyl palmitate

IUPAC Name

hexadecyl hexadecanoate

Molecular Formula

C32H64O2

Molecular Weight

480.8 g/mol

InChI

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3

InChI Key

PXDJXZJSCPSGGI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

Synonyms

Hexadecanoic Acid Hexadecyl Ester; Palmitic Acid Cetyl Ester; Palmitic Acid Hexadecyl Ester; 1-Hexadecanol Palmitate; Cetin; Cetyl Palmitate; Cutina CP; Cutina CP-PH; Cutina CPA; Estol 3694; Hexadecyl hexadecanoate; Hexadecyl Palmitate; Kessco 653; K

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

Drug Delivery Systems

Cetyl palmitate plays a crucial role in developing drug delivery systems, particularly for poorly water-soluble drugs. Its ability to form solid lipid nanoparticles (SLNs) allows encapsulation of these drugs, improving their solubility, bioavailability, and targeted delivery [].

Research explores using cetyl palmitate-based SLNs for various drug delivery applications, including:

  • Oral delivery: Enhancing the oral absorption of poorly soluble drugs by protecting them from degradation in the gastrointestinal tract [].
  • Topical delivery: Delivering drugs to specific skin layers for localized treatment of skin conditions [].
  • Parenteral delivery: Enabling controlled release of drugs through injection for sustained therapeutic effects [].

Cosmeceutical Research

Beyond its use in cosmetic formulations, cetyl palmitate contributes to cosmeceutical research. Studies investigate its potential benefits in:

  • Improving skin barrier function: Cetyl palmitate's emollient properties may help restore and maintain a healthy skin barrier, potentially aiding in managing conditions like eczema and dry skin.
  • Enhancing stability of cosmetic formulations: Its ability to act as a thickener and stabilizer can improve the shelf life and texture of cosmetic products.

Other Research Applications

Cetyl palmitate's unique properties also contribute to research in other fields, such as:

  • Food science: As a food additive, cetyl palmitate can improve the texture and stability of food products.
  • Nanotechnology: Research explores using cetyl palmitate in the development of nanocarriers for various applications, including drug delivery and imaging [].

Cetyl palmitate is a waxy ester formed from the reaction between hexadecanoic acid (palmitic acid) and 1-hexadecanol (cetyl alcohol). It is a white, crystalline solid that is primarily found in spermaceti, a waxy substance derived from the head of sperm whales, although it can now be synthesized artificially. The molecular formula for cetyl palmitate is C32H64O2C_{32}H_{64}O_{2}, and it has a molecular weight of approximately 480.85 g/mol. This compound exhibits a melting point of 55-56 °C and a boiling point around 360 °C, making it stable under typical storage conditions .

The synthesis of cetyl palmitate involves an esterification reaction where cetyl alcohol reacts with palmitic acid. The general reaction can be represented as follows:

Hexadecanoic Acid+1 HexadecanolCetyl Palmitate+Water\text{Hexadecanoic Acid}+\text{1 Hexadecanol}\rightarrow \text{Cetyl Palmitate}+\text{Water}

This reaction can occur under various conditions, including solvent-free systems or in the presence of catalysts. The process typically requires heating to facilitate the reaction, often conducted at temperatures around 75-350 °C under inert atmospheres to prevent oxidation .

Cetyl palmitate has been noted for its potential biological activities, particularly in cosmetic formulations where it serves as an emollient and thickening agent. It helps improve skin texture and stability in emulsions, making it beneficial for various dermatological applications. Additionally, studies have indicated that cetyl palmitate may possess antifeedant properties in marine organisms, such as stony corals, which could serve ecological functions .

Several synthesis methods for cetyl palmitate exist:

  • Conventional Esterification: This involves heating cetyl alcohol and palmitic acid together at elevated temperatures to drive the reaction towards ester formation.
  • Enzymatic Synthesis: Using lipase enzymes to catalyze the esterification process in a solvent-free system has been explored for higher yields and milder reaction conditions .
  • Catalytic Methods: Various catalysts can be employed to enhance the reaction rate and yield, including solid acid catalysts like tungsten oxide supported on silica .
  • High-Temperature Synthesis: Conducting the reaction at high temperatures (up to 350 °C) under inert conditions has been shown to optimize product purity and yield .

Research on the interactions of cetyl palmitate with other compounds has indicated its role in enhancing the texture and stability of emulsions in cosmetic formulations. Its compatibility with various ingredients allows it to function effectively as an emulsifier and thickener. Interaction studies have also explored its effects on skin permeability and moisture retention, highlighting its utility in skincare products .

Cetyl palmitate shares similarities with several other wax esters, including:

Compound NameMolecular FormulaUnique Features
Cetearyl PalmitateC_{32}H_{66}O_{2}A mixture of cetyl and stearyl alcohols; used for thicker emulsions.
Myristyl PalmitateC_{30}H_{62}O_{2}Derived from myristic acid; often used in hair care products.
Behenyl PalmitateC_{36}H_{74}O_{2}Derived from behenic acid; offers higher melting points suitable for solid formulations.
Cetyl StearateC_{34}H_{70}O_{2}Similar structure but derived from stearic acid; used as an emulsifier.

Uniqueness of Cetyl Palmitate

Cetyl palmitate is unique due to its specific combination of properties that allow it to function effectively as both an emollient and thickener in cosmetic formulations. Its structural characteristics contribute to its effectiveness in stabilizing emulsions while providing a desirable texture that enhances product application on skin or hair .

Physical Description

Other Solid

XLogP3

15.2

Hydrogen Bond Acceptor Count

2

Exact Mass

480.49063128 g/mol

Monoisotopic Mass

480.49063128 g/mol

Heavy Atom Count

34

Melting Point

54.0 °C

UNII

5ZA2S6B08X

Other CAS

100231-74-1
540-10-3
95912-87-1

Wikipedia

Cetyl_palmitate

Use Classification

Fragrance Ingredients
Cosmetics -> Emollient

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Miscellaneous Manufacturing
Plastics Product Manufacturing
Hexadecanoic acid, hexadecyl ester: ACTIVE

Dates

Modify: 2023-08-15

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